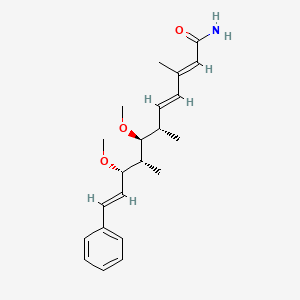
Crocacin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Crocacin C is a natural product found in Chondromyces crocatus with data available.
Applications De Recherche Scientifique
Pharmaceutical Applications
Crocacin C has shown promise in the pharmaceutical industry, particularly due to its cytotoxic effects against various cell lines. Initial studies indicate that it can moderately inhibit the growth of Gram-positive bacteria and exhibit antifungal activity.
Case Study: Cytotoxicity
A study demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines. In vitro assays revealed that this compound could induce apoptosis in these cells, suggesting its potential as an anticancer agent .
Agricultural Applications
The agricultural sector is exploring this compound as a lead compound for developing new fungicides. Its unique mechanism of action makes it an attractive candidate for combating fungal pathogens that are resistant to existing treatments.
Fungicidal Activity
- This compound has been tested against various plant pathogens, showing effectiveness in inhibiting fungal growth. For example, it demonstrated activity against Blumeria graminis (wheat powdery mildew) and Phytophthora infestans (potato late blight) in laboratory settings .
Stability Challenges
Despite its efficacy, this compound and its analogs face stability issues under field conditions. Studies have shown that these compounds exhibit low photostability, which limits their practical application as agricultural fungicides. For instance, crocacin A and D lost significant amounts of their active form within minutes of exposure to simulated sunlight .
Synthesis and Structural Insights
The synthesis of this compound has been achieved through various methods, emphasizing its complex structure and the challenges associated with its production.
Synthesis Overview
- This compound has been synthesized using a total synthesis approach involving multiple steps from commercially available precursors. For example, one method reported a synthesis involving ten linear steps with an overall yield of 5% .
Structural Characteristics
- This compound is characterized by a polyketide fragment that contributes to its biological activity. Its structural features have been studied using molecular modeling techniques to design more stable analogs with enhanced fungicidal properties .
The following table summarizes the biological activities of this compound compared to other members of the crocacin family:
| Compound | Antifungal Activity | Cytotoxicity | Mechanism of Action |
|---|---|---|---|
| Crocacin A | Moderate | High | Inhibits cytochrome bc1 complex |
| Crocacin B | None | None | - |
| This compound | Moderate | Moderate | Inhibits mitochondrial respiration |
| Crocacin D | High | High | Inhibits cytochrome bc1 complex |
Propriétés
Numéro CAS |
237425-38-6 |
|---|---|
Formule moléculaire |
C22H31NO3 |
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
(2E,4E,6S,7S,8R,9S,10E)-7,9-dimethoxy-3,6,8-trimethyl-11-phenylundeca-2,4,10-trienamide |
InChI |
InChI=1S/C22H31NO3/c1-16(15-21(23)24)11-12-17(2)22(26-5)18(3)20(25-4)14-13-19-9-7-6-8-10-19/h6-15,17-18,20,22H,1-5H3,(H2,23,24)/b12-11+,14-13+,16-15+/t17-,18+,20-,22-/m0/s1 |
Clé InChI |
JCMQQWWEDGWMJB-ZAFMVVCLSA-N |
SMILES |
CC(C=CC(=CC(=O)N)C)C(C(C)C(C=CC1=CC=CC=C1)OC)OC |
SMILES isomérique |
C[C@@H](/C=C/C(=C/C(=O)N)/C)[C@@H]([C@H](C)[C@H](/C=C/C1=CC=CC=C1)OC)OC |
SMILES canonique |
CC(C=CC(=CC(=O)N)C)C(C(C)C(C=CC1=CC=CC=C1)OC)OC |
Synonymes |
crocacin C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















